molecular formula C14H15ClO2 B027525 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 126991-60-4

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B027525
CAS No.: 126991-60-4
M. Wt: 250.72 g/mol
InChI Key: FSVPTHZYWZDTIK-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,4-dioxaspiro[45]dec-7-ene is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decane core with a 4-chlorophenyl group and a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the spirocyclization of appropriate precursors. One common method involves the use of gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a cascade of 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization steps under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of Rh(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes has been reported to construct spiro[4.5]decane skeletons efficiently . This method features a simple operation procedure, mild reaction conditions, and good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to the presence of the 4-chlorophenyl group and the 1,4-dioxane ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVPTHZYWZDTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CC=C(C=C3)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562250
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-60-4
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126991-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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